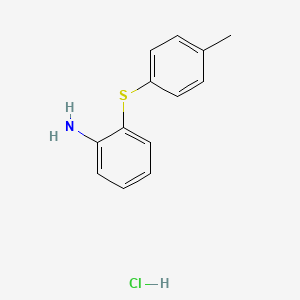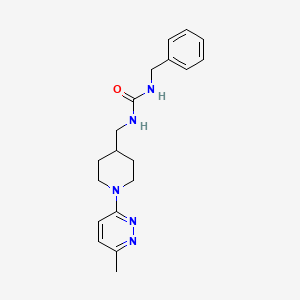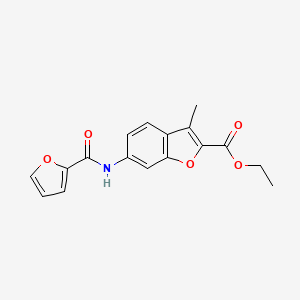
Ethyl 6-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate is a furan-carboxamide derivative . Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses . They have shown significant influence on the anti-influenza activity .
Synthesis Analysis
The synthesis of ester and amide derivatives containing furan rings, such as this compound, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out using 2-furoic acid, furfurylamine, and furfuryl alcohol in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives can be elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in similar molecules is around 73.52(14)° .Chemical Reactions Analysis
Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar furan-carboxamide derivatives can be determined using various spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Scientific Research Applications
Analytical and Spectral Study
Ethyl 6-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate and similar compounds have been explored for their chelating properties and potential antimicrobial activity. For instance, Patel (2020) investigated the antimicrobial activity of metal complexes derived from furan ring-containing organic ligands, indicating their varied inhibitory effects on bacterial growth. This study emphasizes the compound's role in developing metal complexes with potential biomedical applications (Patel, 2020).
Synthesis of Polyfunctionalized Compounds
Research on the synthesis of polyfunctionalized benzofuran derivatives, as demonstrated by Ma et al. (2014), showcases the compound's utility in creating multifunctionalized structures through efficient domino strategies. This work highlights the compound's role in synthesizing complex molecules that can serve as key intermediates in organic synthesis and drug discovery (Ma et al., 2014).
Antimicrobial Activity Studies
The compound's derivatives have been evaluated for antimicrobial activities. Ravindra, Vagdevi, and Vaidya (2008) synthesized novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones from Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate, showing significant antimicrobial properties. These findings suggest potential for developing new antimicrobial agents based on furan derivatives (Ravindra et al., 2008).
Chemical Synthesis and Reactions
This compound also plays a role in chemical synthesis and reactions. Pevzner (2007) explored the chloroethylation and subsequent reactions of similar furan derivatives, contributing to the development of new synthetic methodologies in organic chemistry (Pevzner, 2007).
Hydrolytic Studies
Shemchuk et al. (2010) examined the hydrolytic opening of the quinazoline ring in derivatives, revealing insights into the reactivity and potential transformations of furan-containing compounds under various conditions. This research could inform the synthesis of novel compounds with specific functional properties (Shemchuk et al., 2010).
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target
Biochemical Pathways
Furan derivatives have been found to influence a variety of biochemical pathways, depending on their specific structure and target . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Furan derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects . More research is needed to understand the specific effects of this compound.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can significantly impact the action of a compound
Properties
IUPAC Name |
ethyl 6-(furan-2-carbonylamino)-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-3-21-17(20)15-10(2)12-7-6-11(9-14(12)23-15)18-16(19)13-5-4-8-22-13/h4-9H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQMKHSJZHTVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2985911.png)
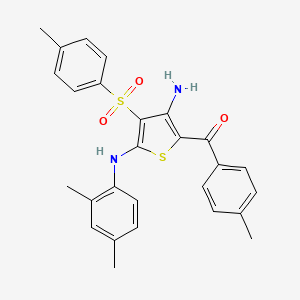
![(2S,3R)-2-[5-(2-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2985914.png)
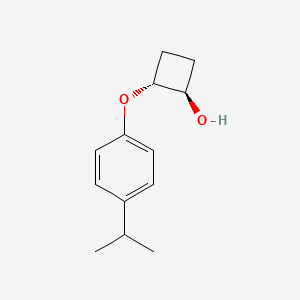

![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2985918.png)
![2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide](/img/structure/B2985920.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2985921.png)
![2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985923.png)
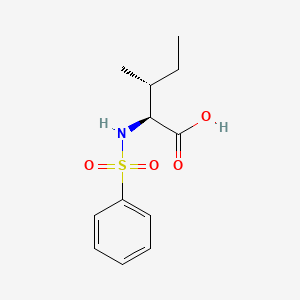
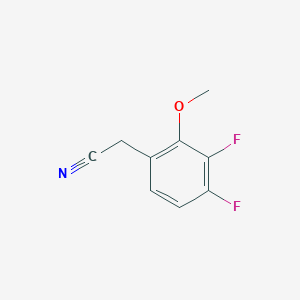
![3-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2985928.png)
